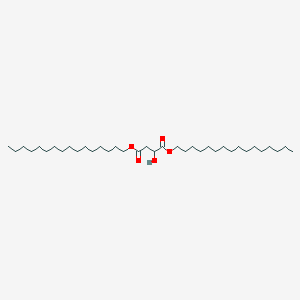

Dihexadecyl 2-hydroxybutanedioate

Cat. No. B8514170

M. Wt: 582.9 g/mol

InChI Key: FIPSMFXNHQOXIV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05015418

Procedure details

1-Hexadecanol (87.4 g, 0.36 mole), dl-malic acid (20.1 g, 0.15 mole), methanol (600 ml), methane sulfonic acid (15 drops) and several "Chemfluor" boiling chips were placed in a 1000-ml round-bottomed flask. The mixture was refluxed for 16 hours. Most of the methanol was stripped from the mixture at a pressure of about 250 mm Hg. Stripping was then continued at 5 mm Hg and 80° C. for 6 hours. Final weight was 104.41 g. TLC indicated the composition was about 5:3:2 dihexadecyl ester: methyl hexadecyl ester: hexadecanol. Hexane (500 ml) was added and warmed to dissolve all solids. On slow cooling to about 22° C., a first crystalline crop of 38.91 g was obtained after filtration. By further cooling to about 17° C., a second crystalline crop of 27.21 g was obtained. Residuals of 37.81 g were reserved for recycle. Both crystal crops contained considerable impurity; the second crop, about 50%. Recrystallization from hexane gave material which migrated as a single spot during TLC (80:18:2:2 hexane: ethyl acetate:1-butanol: formic acid irrigant, silica gel plates). This recrystallized product melted at 61.4°-62.7° C.

[Compound]

Name

product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

dihexadecyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

methyl hexadecyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[C:18]([OH:26])(=[O:25])[CH:19]([CH2:21][C:22]([OH:24])=O)[OH:20].CO.[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>CS(O)(=O)=O.C(O)=O.C(O)CCC.C(OCC)(=O)C>[C:18]([O:26][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:25])[CH:19]([CH2:21][C:22]([O:17][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:24])[OH:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

87.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCC)O

|

Step Two

[Compound]

|

Name

|

product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CS(=O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CCC)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Seven

|

Name

|

|

|

Quantity

|

20.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)CC(=O)O)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Ten

[Compound]

|

Name

|

dihexadecyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

methyl hexadecyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCC)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

22 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were placed in a 1000-ml round-bottomed flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed for 16 hours

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve all solids

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a first crystalline crop of 38.91 g was obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

after filtration

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

By further cooling to about 17° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a second crystalline crop of 27.21 g was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave material which

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C(O)CC(=O)OCCCCCCCCCCCCCCCC)(=O)OCCCCCCCCCCCCCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |